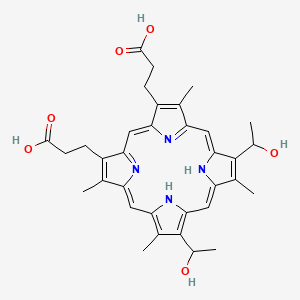
Alepride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alepride is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: glimepiride and metformin. Glimepiride is a sulfonylurea that stimulates the release of insulin from pancreatic beta cells, while metformin is a biguanide that reduces glucose production in the liver and increases insulin sensitivity in peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride involves the reaction of 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide with 4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenylacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Metformin is synthesized by the reaction of dimethylamine hydrochloride with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of glimepiride and metformin follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alepride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form sulfoxides and sulfones.
Reduction: Metformin can be reduced to form secondary amines.
Substitution: Both glimepiride and metformin can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used
Major Products
Oxidation: Sulfoxides and sulfones from glimepiride.
Reduction: Secondary amines from metformin.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Alepride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonylurea and biguanide chemistry.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new antidiabetic drugs and formulations .
Mechanism of Action
Glimepiride
Glimepiride stimulates insulin release from pancreatic beta cells by binding to and inhibiting ATP-sensitive potassium channels. This inhibition causes depolarization of the beta cells, leading to the opening of voltage-gated calcium channels and subsequent insulin release .
Metformin
Metformin reduces hepatic glucose production by inhibiting mitochondrial respiratory-chain complex 1. It also increases insulin sensitivity by activating AMP-activated protein kinase (AMPK), which enhances glucose uptake in peripheral tissues .
Comparison with Similar Compounds
Similar Compounds
Glipizide: Another sulfonylurea with a shorter duration of action compared to glimepiride.
Glyburide: Similar to glimepiride but with a higher risk of hypoglycemia.
Phenformin: A biguanide similar to metformin but withdrawn from the market due to lactic acidosis risk .
Uniqueness
Alepride’s combination of glimepiride and metformin offers a dual mechanism of action, providing both insulin secretion and insulin sensitization. This combination is particularly effective in managing blood glucose levels in patients with type 2 diabetes mellitus, reducing the risk of complications associated with the disease .
Properties
CAS No. |
66564-15-6 |
|---|---|
Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H30ClN3O2/c1-2-12-28-21-14-20(24)19(23)13-18(21)22(27)25-17-8-10-26(11-9-17)15-16-6-4-3-5-7-16/h2-4,13-14,16-17H,1,5-12,15,24H2,(H,25,27) |
InChI Key |
WJDKTEVHFQAXFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5S,6S,7R,9R,10R,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784062.png)
![(1S,4R,5S,8R,9S,10R,12S,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B10784071.png)


![[(4R,5S,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784085.png)
![[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B10784092.png)



![[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784132.png)

![[(5S,6S,9R,11Z,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784146.png)

![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)
